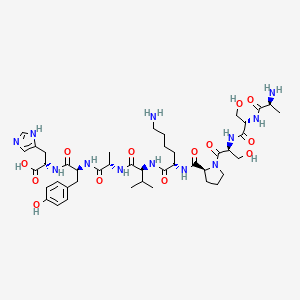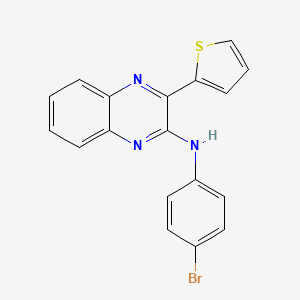![molecular formula C22H16Cl2Se2 B14219578 Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] CAS No. 823178-65-0](/img/structure/B14219578.png)
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is an organoselenium compound with the molecular formula C22H16Cl2Se2 This compound is characterized by the presence of two selenium atoms and two chloromethyl groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] typically involves the reaction of 3-(chloromethyl)-2-naphthalenyl derivatives with selenium reagents. One common method is the oxidative coupling of 3-(chloromethyl)-2-naphthalenyl selenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and the use of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenols or other reduced selenium species.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-selenium or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can react with the chloromethyl groups under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while nucleophilic substitution can produce various substituted naphthalenyl derivatives.
Aplicaciones Científicas De Investigación
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against biofilm-forming bacteria and fungi.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which diselenide, bis[3-(chloromethyl)-2-naphthalenyl] exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, acting as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can disrupt microbial biofilms by interfering with the formation and stability of the biofilm matrix.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant and antimicrobial properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is unique due to the presence of chloromethyl groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
823178-65-0 |
|---|---|
Fórmula molecular |
C22H16Cl2Se2 |
Peso molecular |
509.2 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-[[3-(chloromethyl)naphthalen-2-yl]diselanyl]naphthalene |
InChI |
InChI=1S/C22H16Cl2Se2/c23-13-19-9-15-5-1-3-7-17(15)11-21(19)25-26-22-12-18-8-4-2-6-16(18)10-20(22)14-24/h1-12H,13-14H2 |
Clave InChI |
WKGZYGPCDJAOPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CCl)[Se][Se]C3=CC4=CC=CC=C4C=C3CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



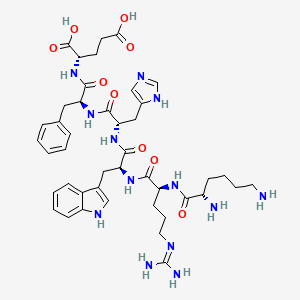

![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)

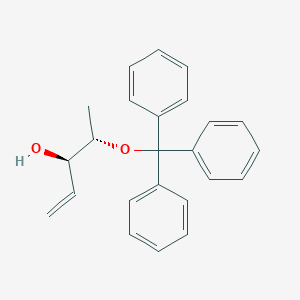
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
methanone](/img/structure/B14219541.png)
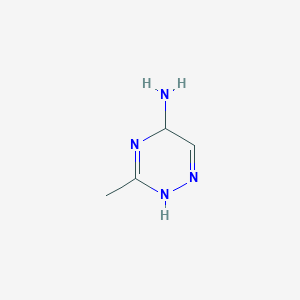

![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
